molecular formula C20H28O5 B12746641 Pododacric acid CAS No. 32630-75-4

Pododacric acid

Cat. No.: B12746641
CAS No.: 32630-75-4
M. Wt: 348.4 g/mol
InChI Key: DARXGOKMAVGSTE-RLLQIKCJSA-N
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Properties

CAS No.

32630-75-4

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

IUPAC Name

(1S,4aS,10aR)-7-(1,3-dihydroxypropan-2-yl)-6-hydroxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H28O5/c1-19-6-3-7-20(2,18(24)25)17(19)5-4-12-8-14(13(10-21)11-22)16(23)9-15(12)19/h8-9,13,17,21-23H,3-7,10-11H2,1-2H3,(H,24,25)/t17-,19-,20+/m1/s1

InChI Key

DARXGOKMAVGSTE-RLLQIKCJSA-N

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC3=CC(=C(C=C23)O)C(CO)CO)(C)C(=O)O

Origin of Product

United States

Preparation Methods

Pododacric acid can be synthesized through partial synthesis from podocarpic acid. The process involves the formation of its tetra-O-methyl derivative from podocarpic acid The synthetic route typically includes methylation reactions under controlled conditions to achieve the desired product

Chemical Reactions Analysis

Pododacric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions, particularly involving the aromatic ring, are common.

Scientific Research Applications

Pododacric acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studies have shown its potential antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the production of certain resins and coatings.

Mechanism of Action

The mechanism of action of pododacric acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but its tricyclic structure plays a crucial role in its biological activity .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for identifying Pododacric acid in complex biological matrices?

  • Methodological Answer : Utilize hyphenated techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) for separation and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, can confirm structural integrity. For trace analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. Ensure reagents are described generically (e.g., "high-purity acetonitrile") to avoid brand bias, and validate methods using internal standards .
  • Data Presentation : Include retention times, spectral peaks (with δ values for NMR), and limit of detection/quantification in tabular format, following guidelines for self-explanatory table titles and metric units .

Q. How can researchers optimize the synthesis of this compound to achieve >95% purity?

  • Methodological Answer : Design a factorial experiment to test variables like temperature, catalyst concentration, and reaction time. Use Design of Experiments (DoE) software to identify optimal conditions. Purification via recrystallization (solvent selection) or column chromatography (silica gel, gradient elution) should follow synthesis. Monitor purity via HPLC with UV detection at λ_max specific to this compound .
  • Reproducibility : Document reagent sources (e.g., Sigma-Aldry grade), equipment calibration details, and yield calculations with error margins (±SD) .

Advanced Research Questions

Q. What statistical approaches resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Conduct a meta-analysis of existing studies, applying heterogeneity tests (e.g., Cochran’s Q) to identify outliers. Use sensitivity analysis to assess confounding variables (e.g., dosing regimens, species-specific metabolism). If discrepancies persist, replicate key experiments under controlled conditions, ensuring standardized protocols for plasma sampling and LC-MS/MS quantification .
  • Data Management : Share raw datasets in repositories (e.g., Zenodo) with metadata on assay conditions, and provide cross-tabulated results in supplementary materials .

Q. How should in vitro models be designed to elucidate this compound’s mechanism of action while minimizing off-target effects?

  • Methodological Answer : Employ CRISPR-engineered cell lines to knockout putative target genes, paired with dose-response assays (e.g., 0.1–100 µM concentrations). Include negative controls (vehicle-only) and positive controls (known inhibitors). Use transcriptomic profiling (RNA-seq) to identify differentially expressed pathways. Validate findings with orthogonal assays like surface plasmon resonance (SPR) for binding affinity measurements .
  • Ethical Considerations : For studies involving human-derived cells, obtain IRB approval and document donor consent protocols .

Q. What computational strategies improve the predictive accuracy of this compound’s molecular interactions?

  • Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions using experimental data (e.g., IC50_{50} values from enzyme inhibition assays). Apply machine learning models (e.g., Random Forests) trained on PubChem bioactivity data to predict ADMET properties .
  • Reproducibility : Publish simulation parameters (force fields, solvation models) and scripts in GitHub repositories .

Methodological Frameworks for Contradiction Analysis

  • Hypothesis Testing : Formulate competing hypotheses (e.g., "this compound inhibits Enzyme X via competitive vs. allosteric mechanisms") and design knockout/rescue experiments to test them .
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., SPR vs. ITC for binding affinity) to confirm findings .

Guidelines for Data Reporting

  • Tables : Use APA-style tables with clear headers (e.g., "Table 1: Dose-dependent effects of this compound on cell viability") and footnotes explaining abbreviations .
  • Figures : Include high-resolution chromatograms or microscopy images with scale bars, ensuring legends describe statistical tests (e.g., ANOVA p-values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.